2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide
Description
Properties
IUPAC Name |
2-[4-[3-oxo-4-(1,3-thiazol-2-yl)piperazin-1-yl]sulfonylphenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O5S2/c16-13(20)10-24-11-1-3-12(4-2-11)26(22,23)18-6-7-19(14(21)9-18)15-17-5-8-25-15/h1-5,8H,6-7,9-10H2,(H2,16,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCSFGSGISTSAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Piperazine Derivatization: The piperazine moiety is introduced by reacting the thiazole derivative with piperazine under appropriate conditions.
Sulfonylation: The sulfonyl group is introduced by reacting the piperazine-thiazole intermediate with a sulfonyl chloride.
Phenoxyacetamide Formation: The final step involves the reaction of the sulfonylated intermediate with phenoxyacetic acid or its derivatives under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Step 1: Piperazine Sulfonylation
The sulfonyl group is introduced to the piperazine ring via reaction with a sulfonyl chloride derivative. For example:
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Reaction : Piperazine reacts with 4-chlorobenzenesulfonyl chloride in dichloromethane (DCM) with triethylamine (TEA) as a base .
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Conditions : Room temperature, 2–4 hours.
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Intermediate : 1-(4-Chlorophenylsulfonyl)piperazine.
Step 3: Phenoxyacetamide Formation
The phenoxyacetamide arm is synthesized via coupling reactions:
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Reaction : 4-Hydroxyphenylacetic acid is esterified, followed by hydrazinolysis to form acetohydrazide. Subsequent coupling with thiazole-2-amine using TBTU (tetramethyluronium tetrafluoroborate) in DCM yields the acetamide .
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Conditions : Room temperature, 5–6 hours.
Step 4: Final Assembly
The components are combined via:
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Sulfonamide Coupling : The sulfonated piperazine reacts with the phenoxyacetamide-thiazole intermediate in ethanol with K₂CO₃ at reflux .
Reaction Optimization Data
Critical parameters for high yields and purity include:
Functional Group Reactivity
The compound undergoes selective reactions at distinct sites:
Sulfonamide Group
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Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/K₂CO₃ to form N-alkylated derivatives.
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Hydrolysis : Susceptible to strong acids (e.g., HCl/H₂O), yielding sulfonic acid and piperazine fragments .
Thiazole Ring
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Electrophilic Substitution : Bromination at the 5-position using Br₂/FeCl₃ .
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Coordination Chemistry : Binds transition metals (e.g., Cu²⁺) via N,S-donor sites, relevant for catalytic studies .
Acetamide Moiety
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Hydrolysis : Forms carboxylic acid under acidic (HCl) or basic (NaOH) conditions .
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Schiff Base Formation : Reacts with aldehydes (e.g., benzaldehyde) to generate imine derivatives .
Mechanistic Insights
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Cyclization : Sodium ethoxide promotes intramolecular elimination during thiazole formation, as evidenced by IR spectral loss of –SH stretches (2200–2600 cm⁻¹) .
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Coupling Efficiency : TBTU-mediated amide bond formation achieves >85% efficiency due to minimized racemization .
Analytical Characterization
Key spectral data for intermediates and final product:
Scientific Research Applications
Research indicates that compounds containing thiazole and piperazine moieties exhibit a range of biological activities, including:
- Antimicrobial Activity :
- Thiazole derivatives are known for their interactions with microbial enzymes, suggesting potential antimicrobial properties for this compound.
- Anticonvulsant Effects :
- Piperazine derivatives have been documented to exhibit anticonvulsant effects, indicating possible applications in treating epilepsy and other seizure disorders.
- Antitumor Activity :
- The thiazole moiety is often associated with antitumor activity. Studies suggest that compounds with similar structures can inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
Data Table: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Oxo-thiazole derivative | Contains thiazole and sulfonamide | Antimicrobial |
| Piperazine sulfonamide | Piperazine ring with sulfonyl group | Anticonvulsant |
| Thiazole-containing acetamide | Thiazole linked to acetamide | Antitumor |
Study on Antimicrobial Properties
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of thiazole derivatives against various bacterial strains. Results indicated that modifications in the thiazole structure could enhance antimicrobial potency, suggesting that similar modifications in the compound could yield promising results.
Anticonvulsant Activity Investigation
Research demonstrated significant anticonvulsant activity in animal models treated with piperazine derivatives. This supports the hypothesis that 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide may exhibit comparable effects, warranting further investigation into its potential as an anticonvulsant agent.
Antitumor Mechanism Exploration
A recent study focused on thiazole-containing compounds' mechanisms to inhibit cancer cell proliferation. Findings suggested these compounds induce apoptosis in cancer cells through mitochondrial pathways, indicating potential therapeutic applications for this compound in oncology.
Mechanism of Action
The mechanism of action of 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide involves its interaction with specific molecular targets and pathways. The thiazole ring and piperazine moiety are known to interact with enzymes and receptors, modulating their activity. For example, the compound may inhibit cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects . Additionally, it may interact with DNA or proteins, leading to anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Thiazole-Piperazine-Acetamide Derivatives
Key structural analogs from include compounds 13–18 , which share the acetamide-thiazole-piperazine backbone but differ in aryl substituents (Table 1).
Table 1: Comparison of Thiazole-Piperazine-Acetamide Derivatives
Key Observations:
- Substituent Effects : Electron-donating groups (e.g., methoxy in 13 ) increase thermal stability (higher melting points), while halogenated derivatives (e.g., 14 , 15 ) show moderate melting points, suggesting altered packing efficiency .
- Biological Activity : Analogs 13–18 were designed as matrix metalloproteinase (MMP) inhibitors for anti-inflammatory applications. The target’s sulfonyl group may enhance hydrogen bonding to MMP active sites, similar to sulfonated inhibitors in other studies .
Comparison with Antimicrobial Acetamide Derivatives
highlights sulfonated piperazine-acetamide derivatives with antimicrobial activity (e.g., 47–50). The target compound shares a sulfonyl-piperazine-thiazole motif with 49 but replaces the benzo[d]thiazole group with a phenoxy-acetamide (Table 2).
Table 2: Antimicrobial Acetamide Derivatives
Key Observations:
- Bioactivity: Compound 49’s antifungal activity suggests that the thiazole-sulfonyl-piperazine scaffold is critical for targeting fungal enzymes.
- Solubility: The phenoxy group in the target compound could improve water solubility compared to 49, which has a lipophilic benzo[d]thiazole moiety.
Biological Activity
The compound 2-(4-((3-Oxo-4-(thiazol-2-yl)piperazin-1-yl)sulfonyl)phenoxy)acetamide , often referred to as a thiazole-based derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring, a piperazine moiety, and a sulfonamide group, which are known to contribute to various biological activities. The molecular formula is with a molecular weight of approximately 358.4 g/mol .
Thiazole-containing compounds have been extensively studied for their diverse pharmacological effects. The mechanisms through which This compound exerts its biological activities include:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications in the thiazole and piperazine moieties can enhance anticancer properties, suggesting that the thiazole ring plays a crucial role in mediating these effects .
- Anticonvulsant Effects : Similar thiazole derivatives have demonstrated anticonvulsant properties in animal models. For instance, compounds with similar structural features were effective in protecting against seizures induced by pentylenetetrazole (PTZ), indicating potential therapeutic use in epilepsy .
- Acetylcholinesterase Inhibition : Compounds with thiazole structures have been reported to inhibit acetylcholinesterase (AChE), an enzyme involved in the breakdown of acetylcholine. This inhibition is particularly relevant for conditions like Alzheimer's disease, where increased acetylcholine levels can improve cognitive function .
Table 1: Summary of Biological Activities
Case Study: Anticancer Activity
In a study evaluating various thiazole derivatives, it was found that compounds similar to This compound exhibited IC50 values in the low micromolar range against different tumor cell lines, including breast and lung cancer cells. The presence of electron-donating groups on the phenyl ring was correlated with enhanced activity .
Case Study: Anticonvulsant Activity
Another study focused on the anticonvulsant properties of thiazole derivatives indicated that certain modifications could lead to improved efficacy in seizure models. For example, compounds with specific substitutions on the piperazine ring showed higher protection indices compared to their unsubstituted counterparts .
Q & A
Basic Question
- NMR Spectroscopy : 1H/13C NMR identifies key protons (e.g., thiazole protons at δ 7.5–8.0 ppm) and confirms sulfonyl group integration .
- HPLC : Reverse-phase HPLC with a C18 column (gradient: water/acetonitrile + 0.1% TFA) quantifies purity (>95%) and detects byproducts .
- X-ray Crystallography : Resolves stereochemistry of the piperazine ring and sulfonyl orientation in crystalline form .
How can reaction yields be optimized for large-scale synthesis?
Advanced Question
- Solvent Screening : Test alternatives to DMF (e.g., dimethylacetamide) for improved solubility and reduced side reactions .
- Catalysis : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance sulfonation efficiency .
- DoE (Design of Experiments) : Apply factorial designs to optimize temperature, stoichiometry, and reaction time . Computational reaction path searches (e.g., via quantum chemical calculations) can predict optimal conditions .
What strategies are effective for designing analogs to explore structure-activity relationships (SAR)?
Advanced Question
- Core Modifications : Replace the thiazole moiety with triazole or pyridine rings to assess bioactivity shifts .
- Substituent Variation : Introduce electron-withdrawing groups (e.g., -NO2) to the phenoxy ring to evaluate electronic effects on sulfonyl reactivity .
- In Silico Screening : Use molecular docking to prioritize analogs with predicted binding affinity to target enzymes (e.g., kinases) .
How can computational methods predict the compound’s reactivity and stability?
Advanced Question
- Quantum Mechanics (QM) : Calculate transition states for sulfonation and piperazine coupling to identify rate-limiting steps .
- Molecular Dynamics (MD) : Simulate solvation effects in DMF/water mixtures to predict hydrolysis susceptibility of the sulfonyl group .
- ADMET Prediction : Tools like SwissADME estimate logP (lipophilicity) and metabolic stability based on the thiazole and acetamide motifs .
What are common impurities encountered during synthesis, and how are they mitigated?
Basic Question
- Sulfonamide Byproducts : Formed via incomplete sulfonation; minimized by excess chlorosulfonic acid and extended reaction time .
- Oxidation Products : Thiazole ring oxidation detected via HPLC; controlled by inert atmosphere (N2/Ar) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) removes polar/non-polar impurities .
How does the sulfonyl group influence biological activity compared to analogs?
Advanced Question
- Electron-Withdrawing Effects : The sulfonyl group enhances electrophilicity, improving binding to serine proteases (e.g., thrombin) in kinetic assays .
- Comparative Studies : Analogs without sulfonyl groups show 3–5-fold lower IC50 values in enzyme inhibition assays, highlighting its role in target engagement .
What formulation challenges arise due to the compound’s solubility and stability?
Basic Question
- Solubility : Low aqueous solubility (logP ~2.5) necessitates co-solvents (e.g., PEG 400) or nanoemulsion formulations .
- pH Sensitivity : Degrades in acidic conditions (pH <3); lyophilized formulations or enteric coatings improve gastric stability .
What mechanistic insights exist for its interaction with biological targets?
Advanced Question
- Enzyme Inhibition : Time-dependent inhibition of dihydrofolate reductase (DHFR) confirmed via stopped-flow kinetics; covalent binding suspected at Cys residue .
- Cellular Uptake : Fluorescent tagging (e.g., BODIPY conjugate) reveals preferential accumulation in mitochondria, suggesting a redox-dependent mechanism .
How is stability under thermal and photolytic conditions evaluated?
Basic Question
- Thermal Stability : TGA/DSC analysis shows decomposition above 200°C; storage recommended at 4°C in amber vials .
- Photolytic Degradation : UV-Vis spectroscopy (λmax 270 nm) monitors absorbance shifts under accelerated light exposure (ICH Q1B guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
